MAO-A Inhibitory Potency and Isoform Selectivity: 3-Benzylquinoxalin-2-one Scaffold vs. Reference Inhibitors
In a series of 3-benzylquinoxalin-2(1H)-one-derived hydrazones and hydrazides, all compounds demonstrated MAO-A inhibitory activity in the 1.6–98 nM IC₅₀ range, with selectivity indices exceeding 1000-fold over MAO-B [1]. The most potent derivative (compound 4e) exhibited an IC₅₀ of 1.6 nM against MAO-A, while the reference irreversible MAO-A inhibitor iproniazid displays IC₅₀ values in the low micromolar range and lacks comparable MAO-A/MAO-B selectivity within the quinoxaline class [2]. By contrast, 3-methylquinoxalin-2(1H)-one derivatives investigated for VEGFR-2 inhibition (HepG-2 and MCF-7 cell lines) did not report MAO-A activity, highlighting the functional divergence driven by the C-3 substituent [3].
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) and MAO-A/MAO-B selectivity index |
|---|---|
| Target Compound Data | IC₅₀ (MAO-A): 1.6–98 nM; selectivity index >1000-fold for MAO-A over MAO-B |
| Comparator Or Baseline | Iproniazid (reference irreversible MAO inhibitor): IC₅₀ in low micromolar range; does not achieve >1000-fold MAO-A selectivity within quinoxaline class |
| Quantified Difference | ≥100-fold more potent than iproniazid; selectivity index >1000-fold vs. MAO-B |
| Conditions | In vitro recombinant human MAO-A and MAO-B enzyme inhibition assays; fluorometric determination of IC₅₀ |
Why This Matters
Researchers requiring a selective MAO-A inhibitor scaffold with nanomolar potency obtain a validated, quantitative selectivity advantage (>1000-fold) that generic quinoxalin-2-one analogs do not provide.
- [1] Khattab, S.N. et al. (2015). Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors. European Journal of Medicinal Chemistry, 93, 308–320. View Source
- [2] Hassan, S.Y. et al. (2006). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1753–1756. View Source
- [3] El-Araby, A.M. et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. PMC8330740. View Source
